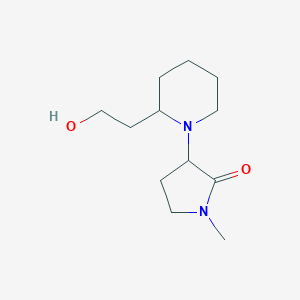
3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of piperidine derivatives, including “this compound”, is complex. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The N’-hydroxy-3-[3-(2-hydroxyethyl)piperidin-1-yl]butanimidamide molecule contains a total of 39 bond(s). There are 16 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), and 1 primary .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Reactions
C-N Coupling Reactions : This compound is used in the synthesis of 2-hydroxypyrrolidine/piperidine derivatives through C-N coupling reactions catalyzed by FeCl3. These reactions involve the use of cyclic ethers and heterocyclic amines, highlighting the compound's versatility in chemical synthesis (Mani et al., 2014).
Novel Synthesis Methods : Research has focused on developing novel synthesis methods for related compounds, demonstrating their importance in medicinal chemistry. For example, a new method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is important in medicinal chemistry, was developed to address the limitations of existing complex multi-stage processes (Smaliy et al., 2011).
One-Pot Oxidative Decarboxylation-Iodination : A new synthesis method for 2,3-disubstituted pyrrolidines and piperidines is described, utilizing one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the previously unfunctionalized 3-position and allows for different substituents at C-2, leading to products that can form bicyclic systems present in many natural products (Boto et al., 2001).
Medicinal Chemistry and Biological Applications
Antibacterial Activity : Some derivatives, such as 1β-methylcarbapenem derivatives with pyrrolidine and piperidine moieties, have been synthesized and tested for their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria, with certain compounds showing potent antibacterial activity (Jeon et al., 2006).
Larvicidal and Antimicrobial Activities : Novel series of various 2-hydroxypyrrolidine/piperidine derivatives have shown significant antibacterial and larvicidal effects, indicating their potential in pest control and antimicrobial applications (Suresh et al., 2016).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is a promising future for the development and application of piperidine derivatives, including “3-(2-(2-Hydroxyethyl)piperidin-1-yl)-1-methylpyrrolidin-2-one”.
Mechanism of Action
Target of Action
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
properties
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-13-8-5-11(12(13)16)14-7-3-2-4-10(14)6-9-15/h10-11,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWBISYHDAEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2722981.png)
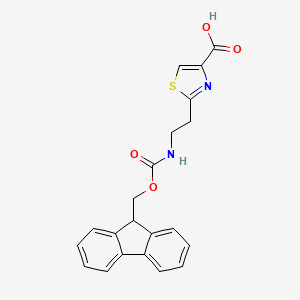
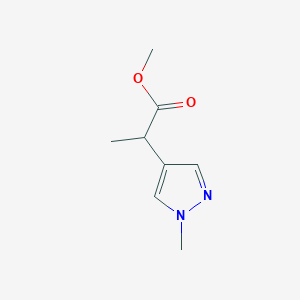
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)
![4-((butyl(methyl)amino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2722989.png)

amine hydrochloride](/img/structure/B2722992.png)
![4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2722993.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)
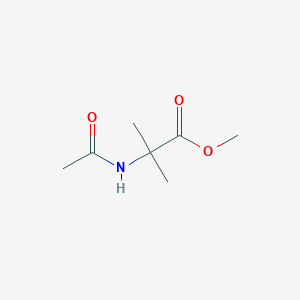
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
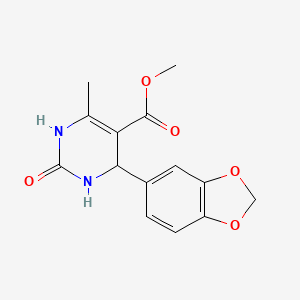
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2723001.png)
